Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate
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Overview
Description
Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate is a complex organic compound characterized by its multiple ring structures and functional groups This compound belongs to the class of picenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Picene Core: This step involves the cyclization of linear precursors to form the polycyclic structure.
Functional Group Introduction: Hydroxyl and ester groups are introduced through reactions such as esterification and hydroxylation.
Methylation: Methyl groups are added using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4a,10-Dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-2,3,4,4a,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-5(1H)-picenone
- 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic-10-d acid
Uniqueness
Ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13-octadecahydropicene-2-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116965-75-4 |
---|---|
Molecular Formula |
C31H48O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
ethyl 10-hydroxy-4a,6a,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-8-34-26(33)20-11-14-28(4)17-18-30(6)21(22(28)19-20)9-10-24-29(5)15-13-25(32)27(2,3)23(29)12-16-31(24,30)7/h9,19-20,23-25,32H,8,10-18H2,1-7H3 |
InChI Key |
MTXHDAPYSWMIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1)C)C |
Origin of Product |
United States |
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